Almagate

Description

Properties

CAS No. |

66827-12-1 |

|---|---|

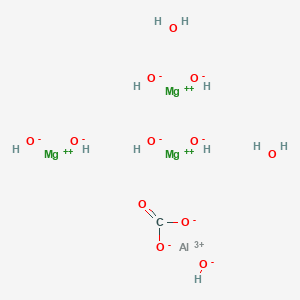

Molecular Formula |

CH3AlMgO5-3 |

Molecular Weight |

146.32 g/mol |

IUPAC Name |

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |

InChI |

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |

InChI Key |

NSGJDSJCJMRMEA-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

Canonical SMILES |

C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |

Other CAS No. |

66827-12-1 |

Synonyms |

almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |

Origin of Product |

United States |

Foundational & Exploratory

Almagate: A Technical Guide to its Crystalline Lattice Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almagate is a synthetically produced hydrated aluminum-magnesium hydroxycarbonate, recognized for its application as an antacid.[1] Its efficacy and stability are intrinsically linked to its well-defined crystalline structure. Unlike amorphous antacid counterparts, Almagate possesses a layered double hydroxide (LDH) structure, which imparts favorable properties such as a high acid-neutralizing capacity and sustained buffering action.[1] This technical guide provides an in-depth analysis of the crystalline lattice properties of Almagate, detailing its structural characteristics, physicochemical properties, and the experimental methodologies used for its characterization.

Physicochemical Properties

Almagate is a white or nearly white, fine crystalline powder. It is practically insoluble in water and ethanol.[2] The empirical formula for Almagate is Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1]

| Property | Value | Reference |

| Molecular Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1] |

| Appearance | White or almost white fine crystalline powder | [2] |

| Solubility | Practically insoluble in water and ethanol | [2] |

| pH (4% Aqueous Solution) | 9.1 – 9.7 | [2] |

| Aluminum Oxide (Al₂O₃) Content | 15.0% - 17.0% | [2] |

| Magnesium Oxide (MgO) Content | 36.0% - 40.0% | [2] |

Crystalline Structure and Lattice Properties

Almagate's crystal structure is characterized as a layered double hydroxide (LDH), analogous to the mineral hydrotalcite. The structure consists of positively charged brucite-like layers, where magnesium ions are octahedrally coordinated to hydroxyl groups, with some magnesium ions isomorphously substituted by aluminum ions.[1] This substitution creates a net positive charge on the layers, which is compensated by interlayer anions, in this case, carbonate ions, and water molecules.

| Crystallographic Parameter | Value (for analogous Mg/Al LDHs) | Reference |

| Crystal System | Hexagonal | [3] |

| Space Group | R-3m (inferred) | [3] |

| Basal Spacing (d₀₀₃) | ~7.6 Å | [3] |

Experimental Protocols

Synthesis of Almagate (Co-precipitation Method)

This protocol describes a common method for the laboratory-scale synthesis of Almagate.

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of aluminum nitrate and magnesium nitrate with a Mg/Al molar ratio of 3:1.

-

Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.

-

Slowly add the mixed metal nitrate solution to the alkaline carbonate solution under vigorous stirring at a constant pH (typically between 9 and 10) and temperature (e.g., 60 °C).

-

Age the resulting slurry at an elevated temperature (e.g., 80 °C) for several hours to improve crystallinity.

-

Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove excess salts.

-

Dry the resulting white powder in an oven at a controlled temperature (e.g., 100 °C).

Powder X-ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase, determine the basal spacing, and assess the crystallinity of the synthesized Almagate.

Instrumentation:

-

A laboratory powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Grind the dried Almagate sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Collect the diffraction pattern over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/minute.

-

Analyze the resulting diffractogram to identify the characteristic (003) and (006) reflections of the LDH structure and calculate the basal spacing using Bragg's Law.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

TGA/DSC provides information on the thermal stability of Almagate and the different stages of its decomposition.

Instrumentation:

-

A simultaneous TGA/DSC instrument.

Procedure:

-

Place a known amount of the Almagate sample (typically 5-10 mg) into an alumina crucible.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/minute under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the TGA curve to identify the temperatures of water loss and dehydroxylation/decarbonation. The DSC curve will indicate whether these processes are endothermic or exothermic.

The thermal decomposition of a synthetic hydrotalcite with a similar composition to Almagate (Mg₆Al₂(OH)₁₆CO₃·nH₂O) shows distinct stages of mass loss:

-

Up to 70°C: Loss of physically adsorbed water (approximately 7.0% m/m).[3]

-

70°C to 230°C: Loss of interlayer water (decarbonation begins, with a DTA endotherm around 222°C; approximately 16.5% m/m loss).[3]

-

230°C to 420°C: Dehydroxylation of the brucite-like layers (DTA endotherm around 400°C; approximately 23.6% m/m loss).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Almagate, confirming the presence of hydroxyl groups, carbonate ions, and water molecules.

Instrumentation:

-

An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).

Procedure (using KBr pellet method):

-

Mix a small amount of the dried Almagate sample (approx. 1 mg) with spectroscopic grade potassium bromide (KBr, approx. 100 mg).

-

Grind the mixture to a fine powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands:

-

A broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and interlayer water molecules.[3]

-

A sharp band around 1360 cm⁻¹ attributed to the asymmetric stretching of the carbonate anions in the interlayer.[3]

-

Bands in the low-frequency region (below 1000 cm⁻¹) are associated with the metal-oxygen (Mg-O, Al-O) lattice vibrations.

-

Workflow for Synthesis and Characterization

Conclusion

Almagate's well-defined crystalline lattice, characteristic of a layered double hydroxide, is fundamental to its performance as a pharmaceutical excipient. The synthesis and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to analyze and control the material properties of Almagate. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial for a more precise elucidation of its atomic arrangement and for refining the structure-property relationships that govern its therapeutic efficacy.

References

- 1. Characterization of a new crystalline synthetic gastric antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Infrared emission spectroscopic study of the dehydroxylation of synthetic Mg/Al and Mg/Zn/Al-hydrotalcites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Almagate: An In-depth Technical Guide to its Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almagate is a second-generation antacid characterized by a unique, rigid crystalline lattice structure of hydrated aluminum-magnesium hydroxycarbonate (Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O).[1][2][3] This structure confers upon it a high acid-neutralizing capacity and a prolonged buffering effect, distinguishing it from amorphous antacids.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Almagate, focusing on its acid neutralization, pepsin inhibition, bile acid adsorption, and cytoprotective actions.

Core Mechanisms of Action

Almagate's therapeutic efficacy stems from a combination of physicochemical interactions within the gastric environment and the stimulation of endogenous protective pathways.

Acid Neutralization and Buffering Capacity

Almagate's primary mode of action is the direct neutralization of gastric hydrochloric acid (HCl).[4] Its crystalline structure allows for a rapid yet sustained reaction, effectively raising the gastric pH to a therapeutic range of 3-5.[1][3] This buffering capacity is crucial, as it provides prolonged symptomatic relief without the risk of acid rebound, a phenomenon sometimes associated with over-alkalinization of the stomach.[1]

The neutralization reaction proceeds as follows: Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O + 18HCl → 2AlCl₃ + 6MgCl₂ + 2CO₂ + 26H₂O

In vitro studies have demonstrated that Almagate can increase the pH to 4 within two minutes.[1] Its acid-neutralizing capacity (ANC) has been shown to be superior to that of other antacids, including aluminum hydroxide and magaldrate.[1]

Table 1: Comparative Acid-Neutralizing Capacity (ANC) of Almagate and Other Antacids

| Antacid | ANC (mEq HCl/g) |

| Almagate | 28.3 [1][5] |

| Magaldrate | 24[1] |

| Aluminum Hydroxide | - |

| Magnesium Hydroxide | - |

Data sourced from in vitro experiments using the standard United States Pharmacopeia (USP) test.[1]

Table 2: Dynamic Acid-Neutralizing Capacity of Almagate at Different pH Levels

| Antacid | ANC at pH 2 (mEq HCl/g) | ANC at pH 3 (mEq HCl/g) | ANC at pH 4 (mEq HCl/g) |

| Almagate | 39.0 | 27.7 | 17.3 |

| Magaldrate | 36.5 | 25.0 | 9.3 |

| Aluminum-magnesium carbonate dried | 39.9 | 27.4 | 13.1 |

| Magnesium hydroxide | 32.6 | 22.7 | 21.8 |

| Calcium silicate | 13.3 | 6.9 | 6.1 |

This dynamic test simulates the changing pH of the stomach.[6][7]

Inhibition of Pepsin Activity

Pepsin, a proteolytic enzyme, contributes to mucosal damage in acidic environments. Almagate effectively inhibits pepsin activity, further protecting the gastric mucosa.[2][3] This inhibition is significant even at a pH of 2.[1][2] In human volunteers, a 1g dose of Almagate reduced pepsin's proteolytic activity by 58.9%, compared to a 27.5% reduction by aluminum hydroxide.[8] The inhibitory effect is temporary, with approximately 90% of pepsin activity being restored after 80 minutes, ensuring that protein digestion is not permanently impaired.[1]

Adsorption of Bile Acids

Bile acid reflux into the stomach is a significant factor in the pathogenesis of gastritis and gastric ulceration. Almagate has demonstrated the ability to adsorb bile acids, particularly at a pH of 3, which is clinically relevant.[1][3] This action helps to mitigate the damaging effects of bile salts on the gastric mucosa.[9] In vitro studies have shown that the net-like gel structure of aluminum-magnesium hydroxycarbonate, the active component of Almagate, provides a considerable advantage in bile acid-consuming capacity compared to sucralfate.[10]

Cytoprotective Mechanisms

Beyond its direct neutralizing and adsorptive properties, Almagate exerts a significant cytoprotective effect on the gastric mucosa. This is mediated, at least in part, by the stimulation of endogenous prostaglandin synthesis.[1][4] Prostaglandins, particularly PGE2, play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and by increasing mucosal blood flow.[11][12][13] Studies in rats have shown that Almagate's gastroprotective effect against ethanol-induced mucosal damage is associated with an increase in the mucosal generation of prostaglandins.[1]

While direct studies on Almagate's interaction with Epidermal Growth Factor (EGF) are limited, it is known that maintaining a gastric pH above 4 protects EGF from degradation by pepsin.[14] EGF is a potent mitogen that promotes mucosal healing.[15][16] By increasing gastric pH, Almagate likely preserves endogenous EGF, allowing it to contribute to the repair of the gastric mucosa. Other aluminum-containing antacids have been shown to bind EGF and concentrate it at ulcer sites, suggesting a potential similar mechanism for Almagate.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches used to elucidate the action of Almagate.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological studies with almagate, a potent new antacid compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a new antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Almagate | 66827-12-1 [smolecule.com]

- 5. Almagate | 66827-12-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the antacid properties of almagate and aluminium hydroxide against pentagastrin-induced gastric secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective action of almagate against bile-facilitated gastric ulceration in the pylorus-ligated (Shay) rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on the bile acid-binding capacity between aluminum-magnesium hydroxycarbonate and sucralfate in vitro [journal11.magtechjournal.com]

- 11. Alimentary tract and pancreas. Stimulation of mucosal prostaglandin synthesis in human stomach and duodenum by antacid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [In vivo and vitro study of prostaglandins E2 and I2 participation in protective function of antacids on gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epidermal growth factor is digested to smaller, less active forms in acidic gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of epidermal growth factor (EGF) and its receptor in mucosal protection, adaptation to injury, and ulcer healing: involvement of EGF-R signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological effects of epidermal growth factor, with emphasis on the gastrointestinal tract and liver: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Epidermal growth factor in the gastroprotective and ulcer-healing actions of sucralfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epidermal growth factor (EGF) in the gastroprotective and ulcer healing actions of colloidal bismuth subcitrate (De-Nol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Almagate: An In-depth Technical Guide to Solubility and Dissolution Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2] It is a widely used antacid valued for its rapid and sustained acid-neutralizing capacity.[3] This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of Almagate, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Almagate's unique layered double hydroxide structure contributes to its efficacy as a buffer, allowing it to neutralize gastric acid across a broad pH range.[1] Understanding its solubility and dissolution characteristics is crucial for formulation development, quality control, and ensuring optimal therapeutic performance.

Physicochemical Properties

Almagate is a white, odorless, and almost tasteless fine crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][2] |

| Molecular Weight | 629.97 g/mol | [1] |

| Appearance | White or almost white fine crystalline powder | [1] |

| Solubility | Practically insoluble in water and ethanol. Soluble in dilute mineral acids with effervescence. | [1] |

Solubility Profile

The solubility of Almagate is highly dependent on pH. It is practically insoluble in neutral aqueous solutions like water. However, in acidic environments, such as the stomach, it readily dissolves through a neutralization reaction with acid.[1] This pH-dependent solubility is the basis of its function as an antacid.

Dissolution and Acid Neutralization Kinetics

While specific dissolution profiles detailing the percentage of Almagate dissolved over time are not extensively available in public literature, its dissolution kinetics are intrinsically linked to its acid-neutralizing capacity (ANC). The rate and extent of acid neutralization serve as a direct measure of its dissolution in acidic media.

Acid-Neutralizing Capacity (ANC)

The ANC is a critical parameter that quantifies the amount of acid that can be neutralized by a given amount of an antacid. Almagate has been shown to have a high ANC that is maintained over a physiologically relevant pH range.

| pH | Acid-Neutralizing Capacity (mEq HCl/g) |

| 2 | 27.7 |

| 3 | 17.3 |

| 4 | 17.3 |

Data sourced from a study on the acid-neutralizing capacities of different antacids, which highlights that Almagate retains a significant portion of its neutralizing ability as the pH increases, unlike some other antacids.[4]

In a comparative study, 1 gram of Almagate was found to produce a significantly greater reduction in the titratable acid content of gastric aspirates (87.5%) compared to an identical dose of aluminum hydroxide (45.1%). Furthermore, the neutralizing effect of Almagate was more prolonged, lasting for 90 minutes compared to 30 minutes for aluminum hydroxide.[5]

Experimental Protocols

USP Acid-Neutralizing Capacity Test

This test determines the total amount of acid that can be neutralized by an antacid.

Methodology:

-

Preparation: Accurately weigh a specified amount of the Almagate sample.

-

Reaction: Add the sample to a precise volume of 0.1 N hydrochloric acid (HCl) that is in excess of what the Almagate can neutralize.

-

Incubation: Stir the mixture continuously at 37 °C for a specified period (e.g., 60 minutes) to ensure complete reaction.

-

Titration: After the reaction period, titrate the excess HCl with a standardized solution of 0.5 N sodium hydroxide (NaOH) to a pH of 3.5.

-

Calculation: The amount of HCl consumed by the Almagate is calculated by subtracting the amount of HCl neutralized by the NaOH from the initial amount of HCl added. This value is then expressed as milliequivalents (mEq) of HCl neutralized per gram of Almagate.[6]

USP Acid-Neutralizing Capacity Test Workflow

Rossett-Rice Test (Dynamic Acid Neutralization)

This dynamic test simulates the conditions in the stomach more closely by continuously adding acid to the antacid suspension. It provides information on the speed of neutralization and the duration of action.

Methodology:

-

Setup: Place a defined volume of water (e.g., 70 mL of 0.1 N HCl and 30 mL of distilled water) in a reaction beaker maintained at 37°C.[7]

-

Sample Addition: Introduce a weighed amount of the Almagate sample into the beaker with continuous stirring.[7]

-

Acid Infusion: Continuously add 0.1 N HCl at a constant rate (e.g., 4 mL/min) to the beaker.[8]

-

pH Monitoring: Continuously monitor and record the pH of the solution.

-

Data Analysis: Determine the time required to reach pH 3.0 (onset of action) and the total time the pH is maintained between 3.0 and 5.0 (Rossett-Rice time or duration of action).[7][8]

Rossett-Rice Test Workflow

Mechanism of Action: Acid Neutralization

The primary mechanism of action of Almagate is the chemical neutralization of hydrochloric acid in the stomach. This reaction consumes protons (H⁺) and raises the gastric pH.

Neutralization Reaction of Almagate with Hydrochloric Acid

Conclusion

Almagate exhibits favorable solubility and dissolution characteristics for an effective antacid, primarily driven by its rapid and sustained acid-neutralizing capacity in acidic environments. While direct dissolution profile data as a percentage released over time is limited, the extensive data on its high acid-neutralizing capacity provides strong evidence of its efficient dissolution and immediate availability for therapeutic action in the stomach. The detailed experimental protocols for the USP Acid-Neutralizing Capacity Test and the Rossett-Rice Test provide robust methods for characterizing the performance of Almagate and its formulations. This technical guide serves as a valuable resource for professionals in the pharmaceutical industry involved in the research, development, and quality control of antacid products.

References

- 1. Almagate | 66827-12-1 | Benchchem [benchchem.com]

- 2. In vitro comparison of the antacid potencies of almagate in tablets and suspension with those of other commercially available antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic Almagate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of synthetic Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate widely utilized as an antacid. This document collates and presents key quantitative data, details comprehensive experimental protocols for characterization, and visualizes critical relationships and workflows to support research and development in the pharmaceutical sciences. Almagate's unique layered double hydroxide structure confers a rapid onset of action, high acid-neutralizing capacity, and prolonged buffering effect. This guide serves as a central resource for understanding and evaluating the material properties of synthetic Almagate.

Introduction

Almagate is a synthetic antacid with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O[1]. It possesses a well-defined crystalline structure, distinguishing it from amorphous antacid preparations[1][2]. This crystalline nature, specifically its layered double hydroxide (LDH) or hydrotalcite-like structure, is fundamental to its advantageous physicochemical and therapeutic properties[2]. The structure consists of positively charged brucite-like layers of magnesium and aluminum hydroxides, with interlayer anions of carbonate and water molecules that play a crucial role in its acid-neutralizing mechanism[1][3]. This guide elucidates the key physicochemical parameters of synthetic Almagate, offering a technical foundation for its application in drug development.

Physicochemical Properties

The therapeutic efficacy of Almagate is intrinsically linked to its chemical and physical characteristics. This section summarizes the core physicochemical properties, with quantitative data presented in tabular format for clarity and comparative analysis.

Chemical and Structural Properties

Almagate's chemical composition and crystalline structure are defining features that dictate its reactivity and stability.

| Property | Value | Reference |

| Empirical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1] |

| Molecular Weight | ~630.02 g/mol | [4] |

| Chemical Name | Aluminum magnesium carbonate hydroxide hydrate | [5] |

| CAS Number | 66827-12-1 | [3] |

| Crystal System | Rhombohedral | [6] |

| Structure Type | Layered Double Hydroxide (Hydrotalcite-like) | [2] |

| Al₂O₃ Content | 15.0% - 17.0% | [3] |

| MgO Content | 36.0% - 40.0% | [3] |

| CO₂ Content | 12.5% - 14.5% | [7] |

Physical and Performance Properties

The physical properties of Almagate powder, such as particle size and surface area, directly influence its dissolution rate and reactivity. Its performance as an antacid is quantified by its acid-neutralizing capacity and buffering action.

| Property | Value | Reference |

| Acid Neutralizing Capacity (ANC) | 28.3 mEq HCl/g | [8] |

| Buffering pH Range | 3 - 5 | [9] |

| Sodium Content | <25 ppm | [9] |

| Thermal Decomposition | Dehydration begins at ~237 °C (510 K) | [3] |

| Particle Size Distribution | Data not available in cited literature. | |

| Specific Surface Area (BET) | Data not available in cited literature. | |

| Pore Volume | Data not available in cited literature. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Almagate, based on established procedures.

Synthesis of Almagate

The following protocol is adapted from patent literature for the laboratory-scale synthesis of Almagate[10][11].

Materials:

-

Aluminum oxide (Al₂O₃)

-

Magnesium oxide (MgO)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Combine aluminum oxide (10.2 g, 0.1 mol), magnesium oxide (12.9 g, 0.3 mol), and sodium bicarbonate (12.6 g, 0.15 mol) in a reaction vessel[10].

-

Add 500 mL of deionized water to the mixture[10].

-

Stir the suspension vigorously for 15 minutes at room temperature[10].

-

Heat the reaction mixture to 95-100 °C and maintain this temperature for 6-8 hours with continuous stirring[10].

-

Allow the mixture to cool to room temperature[10].

-

Filter the resulting precipitate and wash thoroughly with deionized water[10].

-

Dry the collected solid to obtain synthetic Almagate[10].

X-Ray Diffraction (XRD) Analysis

XRD is employed to confirm the crystalline structure of synthetic Almagate.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Grind the Almagate sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Analyze the resulting diffractogram by identifying the characteristic peaks of the hydrotalcite-like structure and comparing them with reference patterns from crystallographic databases. The primary basal reflection is expected at a low 2θ angle, corresponding to the interlayer spacing.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of Almagate.

Instrumentation:

-

Thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed amount of the Almagate sample (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

The TGA curve of Almagate is expected to show distinct mass loss steps corresponding to the removal of interlayer water (around 30–150°C), dehydroxylation of the brucite-like layers (around 250–350°C), and decomposition of carbonate anions (around 400–500°C)[3].

Scanning Electron Microscopy (SEM)

SEM is utilized to observe the particle morphology and surface texture of synthetic Almagate.

Instrumentation:

-

Scanning Electron Microscope.

Procedure:

-

Mount a small amount of the Almagate powder onto an SEM stub using double-sided conductive tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Introduce the coated sample into the SEM chamber.

-

Acquire images at various magnifications to visualize the particle shape, size distribution, and surface features.

Acid Neutralizing Capacity (ANC)

The ANC is a critical performance parameter for antacids. The following is a standardized titration method.

Materials:

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter

Procedure:

-

Accurately weigh a specified amount of Almagate powder.

-

Add a known excess volume of 0.1 M HCl to the Almagate sample.

-

Stir the mixture at 37 °C for a defined period (e.g., 1 hour) to simulate gastric conditions.

-

Titrate the excess HCl with standardized 0.1 M NaOH to a stable endpoint pH of 3.5.

-

Calculate the ANC in mEq of HCl neutralized per gram of Almagate.

Visualizations

Diagrams illustrating key relationships and workflows are provided below in the DOT language for Graphviz.

References

- 1. Characterization of a new crystalline synthetic gastric antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy Almagate | 66827-12-1 [smolecule.com]

- 4. CN105911057A - Quality control method of almagate suspension - Google Patents [patents.google.com]

- 5. Almagate | CH11AlMg3O12 | CID 71749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0968133A1 - Basic aluminium magnesium carbonate, method for the preparation thereof and its use as a pharmaceutical composition for treating stomach acidity - Google Patents [patents.google.com]

- 7. Almagate | 66827-12-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN108159072A - The preparation process of almagate - Google Patents [patents.google.com]

- 10. CN104163443A - Preparation method of Almagate serving as antiacid - Google Patents [patents.google.com]

- 11. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Surface Chemistry and Adsorption Characteristics of Almagate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate, is an antacid distinguished by its unique layered double hydroxide (LDH) structure. This structure confers not only a high acid-neutralizing capacity but also significant surface activity, enabling it to adsorb detrimental substances within the gastrointestinal tract, such as pepsin and bile acids. This technical guide provides a comprehensive examination of the surface chemistry that governs almagate's functionality, including its pH-dependent surface charge and the nature of its active sites. Furthermore, it details the adsorption characteristics of almagate, presenting quantitative data on its interactions with key gastric components. Detailed experimental protocols for characterizing these properties are provided, along with graphical representations of key mechanisms and workflows to support researchers in the fields of materials science and drug development.

Core Chemistry and Structure of Almagate

Almagate is a synthetic antacid with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] It possesses a well-defined crystalline lattice structure, unlike amorphous antacid gels.[4] This structure is categorized as a Layered Double Hydroxide (LDH), consisting of positively charged brucite-like [Mg(OH)₂] layers where some magnesium ions are substituted by aluminum ions.[3] This substitution creates a net positive charge on the layers, which is balanced by interlayer carbonate anions (CO₃²⁻) and water molecules.[3] This organized, rigid lattice structure is fundamental to its surface chemistry and adsorption capabilities.[4]

Surface Chemistry of Almagate

The therapeutic action of almagate beyond simple acid neutralization is intrinsically linked to its surface properties. The interaction between the almagate surface and the surrounding aqueous environment of the stomach is governed by the chemistry of its surface functional groups.

Surface Charge Development

The surface of almagate in an aqueous medium is rich in hydroxyl (-OH) groups.[3][5] These functional groups are amphoteric, meaning they can react as either an acid or a base depending on the pH of the environment.[5][6]

-

In acidic conditions (low pH) , such as in the stomach, the surface hydroxyl groups become protonated, acquiring a positive charge (Al-OH + H⁺ ⇌ Al-OH₂⁺).

-

In alkaline conditions (high pH) , the hydroxyl groups are deprotonated, resulting in a negative surface charge (Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O).

This pH-dependent charge is a critical factor driving the electrostatic interactions involved in adsorption.[7]

Caption: pH-dependent surface charging mechanism of almagate.

Point of Zero Charge (PZC)

Adsorption Characteristics

Almagate's high surface area and active functional groups enable it to adsorb various molecules, contributing significantly to its gastroprotective effects.[3]

Adsorption of Pepsin

Pepsin is a proteolytic enzyme that can be aggressive to the gastric mucosa. Almagate effectively inhibits the activity of pepsin through adsorption.[1][4] This process is highly dependent on pH. Pepsin has a very low isoelectric point (pI ≈ 1), meaning it carries a net negative charge in the gastric environment.[7] The adsorption mechanism is therefore driven by:

-

Electrostatic Attraction : The positively charged almagate surface at gastric pH strongly attracts the negatively charged pepsin molecules.[7]

-

Ligand Exchange : Specific adsorption can also occur via anionic ligand exchange, where carboxylate groups from the pepsin molecule displace surface hydroxyl groups and bind directly to aluminum ions on the almagate surface.[7]

References

- 1. Evaluation of a new antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective action of almagate against bile-facilitated gastric ulceration in the pylorus-ligated (Shay) rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Almagate | 66827-12-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Adsorption of pepsin by aluminum hydroxide I: Adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoelectric point - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Stability of Almagate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Almagate, a synthetic hydrated aluminum-magnesium hydroxycarbonate. Almagate's unique crystalline structure confers significant thermal stability, a critical attribute for pharmaceutical active ingredients. This document summarizes key quantitative data from thermal analysis techniques, details the experimental protocols for these analyses, and provides a visual representation of the experimental workflow.

Introduction to Almagate

Almagate is a crystalline antacid with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] Its structure consists of brucite-like layers where magnesium and aluminum atoms are coordinated, with interlayer regions containing carbonate ions and water molecules.[1] This layered double hydroxide (LDH) structure is responsible for its high acid-neutralizing capacity and favorable stability profile compared to amorphous antacids.[1][3] Understanding the thermal behavior of Almagate is essential for defining its storage conditions, shelf-life, and compatibility with other excipients during drug formulation.

Thermal Decomposition Analysis

The thermal stability of Almagate is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques measure changes in mass and heat flow, respectively, as a function of temperature, revealing a multi-stage decomposition process.

TGA measures the change in a sample's mass as it is heated at a controlled rate. The thermal decomposition of Almagate occurs in distinct stages, corresponding to the loss of different volatile components. The material shows exceptional stability at ambient and moderately elevated temperatures.

Table 1: Key Thermal Events in TGA of Almagate

| Temperature Range | Mass Loss Event | Volatile Species Released |

|---|---|---|

| 30°C - 190°C | Initial minor weight loss | Physisorbed (surface) water |

| 190°C - 300°C | First significant weight loss | Interlayer and structural water (Dehydration) |

| 300°C - 400°C | Second significant weight loss | Dehydroxylation of brucite layers and Decarbonation |

| > 400°C | Final decomposition | Formation of mixed metal oxides |

Note: Temperature ranges are approximate and can be influenced by experimental conditions such as heating rate.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. Endothermic peaks in a DSC thermogram indicate processes that absorb energy, such as the removal of water and structural breakdown.

Table 2: Endothermic Peaks in DSC of Almagate

| Peak Temperature (Approx.) | Thermal Event |

|---|---|

| ~110°C | Removal of interlayer water molecules. |

| ~320°C | Structural breakdown, including dehydroxylation. |

Experimental Workflow

The logical flow for conducting a thermal analysis of Almagate involves sample preparation followed by parallel analysis using TGA and DSC, culminating in data interpretation.

Caption: Workflow for the thermal stability analysis of Almagate.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are generalized protocols for TGA and DSC analysis of powdered pharmaceutical solids like Almagate.

Objective: To determine the thermal stability and quantify mass loss of Almagate as a function of temperature.

Instrumentation: A thermogravimetric analyzer consisting of a high-precision microbalance, a programmable furnace, a thermocouple, and a purge gas system.[4]

Methodology:

-

Sample Preparation: A sample of Almagate powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The pan is placed onto the TGA balance mechanism within the furnace.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant linear heating rate (e.g., 10°C/min).[5]

-

Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperatures of decomposition and the percentage of mass loss at each stage.

Objective: To identify the temperatures of thermal transitions (e.g., dehydration, decomposition) and measure the enthalpy changes associated with them.

Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference holders, and temperature sensors.[6]

Methodology:

-

Sample Preparation: A small amount of Almagate powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[7] An identical empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in their respective positions within the DSC cell.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[7]

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to around 400°C at a constant rate (e.g., 10°C/min).[6]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperatures, peak temperatures, and enthalpy (area under the peak) of endothermic or exothermic events.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Par Drugs And Chemicals Limited Product - Almagate [pardrugs.com]

- 3. Almagate | 66827-12-1 | Benchchem [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide to the Brucite-Like Layers of Almagate

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Structure of Almagate

Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate, recognized for its efficacy and stability as an antacid.[1][2] Its unique properties are derived from its highly ordered, layered crystal structure. Chemically, its empirical formula is Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][3]

At the heart of Almagate's structure are brucite-like layers. The fundamental structure of brucite, Mg(OH)₂, consists of octahedral sheets where a magnesium ion (Mg²⁺) is coordinated by six hydroxide (OH⁻) groups. These octahedra share edges to form charge-neutral, two-dimensional layers.

In Almagate, this brucite structure is isomorphously substituted, meaning some of the divalent magnesium cations (Mg²⁺) are replaced by trivalent aluminum cations (Al³⁺).[1] This substitution, typically in a Mg:Al ratio of 3:1, imparts a net positive charge on the hydroxide layers.[3] To maintain overall charge neutrality, this positive charge is balanced by an interlayer region containing hydrated carbonate anions (CO₃²⁻·4H₂O).[1] This arrangement classifies Almagate as a Layered Double Hydroxide (LDH).[3][4]

The resulting structure can be generalized as:

[Mg₀.₇₅Al₀.₂₅(OH)₂]⁰·²⁵⁺ [ (CO₃)₀.₁₂₅ · 0.5H₂O ]⁰·²⁵⁻

This rigid, crystalline lattice structure is fundamental to Almagate's stability and its predictable acid-neutralizing properties, distinguishing it from amorphous antacid gels.[3]

Physicochemical and Functional Properties

The layered structure of Almagate directly influences its performance as an active pharmaceutical ingredient. Key quantitative parameters are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Significance | References |

| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | Defines the elemental composition and hydration state. | [1][3] |

| Molecular Weight | ~630 g/mol | Relevant for stoichiometric calculations. | |

| Appearance | White or almost white fine crystalline powder | Basic physical identification. | |

| Solubility | Practically insoluble in water and ethanol | As an antacid, it acts topically in the stomach and is not absorbed. | |

| Acid Neutralizing Capacity (ANC) | ~28.3 mEq HCl/g | High capacity for acid neutralization. | |

| Buffering Range | pH 3 - 5 | Maintains gastric pH in the optimal range, avoiding over-alkalization and rebound acidity. | [2] |

| Pepsin Inhibition | Significant | Reduces the proteolytic activity of pepsin, offering further gastroprotection. | [2] |

| Bile Acid Adsorption | Yes (at acidic pH) | Provides an additional mechanism for mitigating reflux symptoms. | [2] |

Data Presentation: Structural and Thermal Characterization

Note: Specific data for Almagate is not widely published. The following values are representative of a typical Mg-Al-CO₃ Layered Double Hydroxide with a 3:1 Mg/Al ratio, consistent with Almagate's structure.

| Analytical Technique | Parameter | Representative Value | Structural Interpretation | References |

| X-Ray Diffraction (XRD) | Basal Spacing (d₀₀₃) | ~7.6 Å | Corresponds to the thickness of one brucite-like layer plus one interlayer. | [4] |

| 2θ Peak (003) | ~11.6° (for Cu Kα) | Characteristic reflection confirming the layered structure. | [4] | |

| 2θ Peak (006) | ~23.3° (for Cu Kα) | Second-order reflection of the basal spacing. | [4] | |

| FTIR Spectroscopy | O-H Stretching | ~3450 cm⁻¹ (broad) | Vibration of hydroxyl groups in the brucite-like layers and interlayer water. | [5] |

| Carbonate (ν₃) | ~1360 cm⁻¹ (strong) | Asymmetric stretching of interlayer carbonate ions. | [5] | |

| M-O Vibrations | < 800 cm⁻¹ | Lattice vibrations of Mg-O and Al-O bonds in the hydroxide sheets. | [6] | |

| Thermogravimetric Analysis (TGA) | Mass Loss Step 1 | ~15% (up to ~220 °C) | Loss of physisorbed and interlayer water. | [4] |

| Mass Loss Step 2 | ~25% (~220 - 450 °C) | Dehydroxylation of the brucite-like layers and decomposition of carbonate anions. | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Almagate.

Synthesis of Almagate via Co-Precipitation

The co-precipitation method is a common and effective technique for synthesizing Layered Double Hydroxides like Almagate. It involves the precipitation of magnesium and aluminum hydroxides from a salt solution in a controlled alkaline environment.

Methodology:

-

Prepare Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) is prepared with a Mg:Al molar ratio of 3:1.

-

Prepare Alkaline Solution: A separate aqueous solution containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) is prepared. The amount of carbonate should be in excess of the stoichiometry required to balance the layer charge.

-

Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous mechanical stirring at a constant temperature (typically room temperature to 60 °C). The pH of the reaction mixture must be maintained at a constant value, typically between 9 and 10, by the controlled addition of NaOH.

-

Aging: The resulting white slurry is aged, often at a slightly elevated temperature (e.g., 60-80 °C) for several hours (e.g., 18 hours) under continuous stirring. This step promotes crystal growth and improves structural ordering.

-

Washing: The precipitate is separated from the mother liquor by filtration or centrifugation and washed repeatedly with deionized water until the washings are free of spectator ions (e.g., nitrates) and the pH is neutral.

-

Drying: The final product is dried in an oven at a controlled temperature (e.g., 80-100 °C) to yield a fine white powder.

Structural and Thermal Characterization Protocols

3.2.1 Powder X-Ray Diffraction (PXRD)

-

Objective: To confirm the crystalline layered structure and determine the basal spacing.

-

Sample Preparation: A small amount of the dried Almagate powder is gently packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.

-

Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range of 5° to 70°. Typical settings include a step size of 0.02° and a scan speed of 1-2° per minute.

-

Data Analysis: The resulting diffractogram is analyzed to identify the positions (2θ values) of the diffraction peaks. The characteristic (003) and (006) reflections at low 2θ angles are indicative of the layered structure. The basal spacing (d-spacing) is calculated using Bragg's Law: nλ = 2d sin(θ).

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present (hydroxyl, carbonate, water) and confirm the structural integrity.

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of Almagate powder is mixed with ~200 mg of dry, IR-grade potassium bromide (KBr). The mixture is finely ground in an agate mortar and pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: A background spectrum of the empty sample chamber is collected first. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to O-H stretching (in hydroxide layers and water), H-O-H bending (of interlayer water), and asymmetric stretching of the carbonate anion.

3.2.3 Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

-

Objective: To determine the thermal stability, water content, and decomposition profile of Almagate.

-

Sample Preparation: A small, accurately weighed amount of Almagate powder (typically 5-10 mg) is placed into an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Data Collection: The sample is heated from ambient temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, at a flow rate of 50 mL/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify distinct mass loss steps, which are correlated with the removal of adsorbed/interlayer water and the subsequent dehydroxylation and decarbonation of the layers. The DSC curve (heat flow vs. temperature) identifies whether these transitions are endothermic or exothermic.

In Vitro Antacid Activity Protocols

3.3.1 Acid Neutralizing Capacity (ANC) by Back-Titration

-

Objective: To quantify the total amount of acid that can be neutralized by a given mass of Almagate.

-

Methodology:

-

An accurately weighed sample of Almagate is added to a precise, excess volume of standardized hydrochloric acid (e.g., 1.0 M HCl).

-

The mixture is stirred at 37 °C for a set period (e.g., 15 minutes) to allow for complete reaction.

-

The unreacted (excess) HCl is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a stable endpoint pH of 3.5.

-

The ANC is calculated based on the initial moles of HCl added minus the moles of HCl neutralized by the NaOH titrant. The result is expressed as milliequivalents (mEq) of HCl neutralized per gram of antacid.

-

3.3.2 Dynamic Neutralization (Rossett-Rice Test)

-

Objective: To simulate the in vivo performance of Almagate by measuring its neutralization speed and duration within a specific pH range.

-

Methodology:

-

A reaction vessel containing a defined volume of 0.1 N HCl is maintained at 37 °C with constant stirring.

-

An accurately weighed dose of Almagate is added to the acid.

-

A pH electrode continuously monitors the pH of the solution.

-

Simultaneously, 0.1 N HCl is added at a constant rate (e.g., 2-4 mL/min) to simulate gastric acid secretion.

-

Key parameters are recorded: the time to reach pH 3.0 (onset of action) and the total time the pH is maintained between 3.0 and 5.0 (Rossett-Rice Time, or duration of action).[7]

-

Mechanism of Action: A Structural Perspective

The antacid activity of Almagate is a direct consequence of its brucite-like layer structure and interlayer composition. The mechanism involves several simultaneous processes within the acidic environment of the stomach.

-

Acid Neutralization: The primary mechanism is the reaction of both the hydroxide groups from the brucite-like layers and the interlayer carbonate ions with gastric acid (HCl).

-

Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

-

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

-

CO₃²⁻ + 2H⁺ → H₂O + CO₂

-

-

Buffering Action: The crystalline structure controls the rate of dissolution, preventing a rapid, complete neutralization that would cause a sharp pH increase ("over-alkalization"). Instead, it provides a sustained buffering effect, maintaining the gastric pH between 3 and 5 for a prolonged period.[2] This avoids the physiological response of "acid rebound."

-

Pepsin Inhibition: Pepsin, a digestive enzyme, is most active at a very low pH (1.5-2.5). By raising and maintaining the pH above 3, Almagate significantly reduces pepsin's proteolytic activity, which can help protect the gastric mucosa from damage.[2]

-

Bile Acid Adsorption: The positively charged surface of the brucite-like layers at gastric pH allows for the adsorption of negatively charged bile acids, which can be a major irritant in gastroesophageal reflux.[2]

References

- 1. Characterization of a new crystalline synthetic gastric antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a new antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Almagate | 66827-12-1 [smolecule.com]

- 4. Comprehensive Analysis of the Chemical and Structural Transformations of Mg–Al–CO3 Layered Double Hydroxides with Different Mg/Al Ratios at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of Mg–Al-layered double hydroxides intercalated with cubane-1,4-dicarboxylate anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a new crystalline synthetic gastric antacid, almagate. | Semantic Scholar [semanticscholar.org]

Almagate: A Comprehensive Technical Guide for Pharmaceutical Development

An In-depth Whitepaper on the Physicochemical Properties, Synthesis, Mechanism of Action, and Therapeutic Applications of Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O

Abstract

Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O, is a second-generation antacid distinguished by its unique layered double hydroxide (LDH) structure. This structure confers a high acid-neutralizing capacity, rapid onset of action, and prolonged buffering effect within the optimal pH range of 3 to 5, mitigating the risk of acid rebound commonly associated with other antacids.[1][2] This technical guide provides a comprehensive overview of Almagate, detailing its core physicochemical properties, synthesis methodologies, and mechanisms of action. Furthermore, it explores its applications in drug development, not only as an effective antacid but also as a potential carrier for controlled drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Almagate's scientific foundation and therapeutic potential.

Physicochemical and Structural Properties

Almagate is a white or nearly white, fine crystalline powder.[3][4][5] Its defining feature is a rigid and stable crystal lattice, which is responsible for its consistent therapeutic properties and long-term stability.[1][6] Unlike amorphous antacid gels, Almagate's crystalline nature ensures reproducible acid neutralization performance.[2][7]

The structure of Almagate is analogous to that of hydrotalcite, consisting of positively charged brucite-like [Mg(OH)₂] layers where some Mg²⁺ ions are isomorphously substituted by Al³⁺ ions.[2][8][9] This substitution, in a 3:1 magnesium to aluminum ratio, generates a net positive charge on the layers, which is balanced by interlayer carbonate anions and water molecules.[8][9] This layered arrangement is crucial to its mechanism of action.

Quantitative Physicochemical Data

The key quantitative properties of Almagate are summarized in the table below, providing a clear comparison of its specifications.

| Property | Value | Reference(s) |

| Empirical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [2][9][10] |

| Molecular Weight | 629.97 g/mol | [11] |

| Appearance | White or almost white fine crystalline powder | [3][4][5] |

| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids with effervescence. | [3][4][5][12] |

| pH (4% Aqueous Solution) | 9.1 – 9.7 | [3] |

| Aluminum Oxide (Al₂O₃) Content | 15.0% – 17.0% | [3] |

| Magnesium Oxide (MgO) Content | 36.0% – 40.0% | [3] |

| Acid Neutralizing Capacity (ANC) | 28.3 mEq HCl/g | [1][11] |

| Buffering Range | pH 3 - 5 | [1][2][8] |

| Sodium Content | < 25 ppm | [1] |

Synthesis of Almagate

Almagate is synthetically produced, allowing for high purity and controlled quality. The most common method for its synthesis is co-precipitation, where soluble salts of aluminum and magnesium are reacted with a carbonate source under controlled pH and temperature conditions.

Experimental Protocol: Co-precipitation Synthesis

This protocol outlines a typical lab-scale synthesis of Almagate.

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare Salt Solution: Dissolve stoichiometric amounts of the aluminum salt and magnesium salt (maintaining a 3:1 molar ratio of Mg:Al) in deionized water. For example, dissolve 48.28 g of AlCl₃·6H₂O and 122 g of MgCl₂·6H₂O in 400 mL of pure water.[13]

-

Prepare Alkaline Carbonate Solution: Dissolve a stoichiometric amount of sodium carbonate (e.g., 94.4 g) in deionized water (e.g., 500 mL).[13]

-

Co-precipitation Reaction: Heat a vessel containing deionized water (e.g., 400 mL) to 95-100°C.[13][14] Simultaneously and slowly, add the salt solution and the alkaline carbonate solution to the heated water under vigorous stirring. Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a NaOH solution.[15]

-

Aging/Maturation: Continue stirring the resulting suspension at 95°C for approximately 0.5 to 1 hour to allow for crystal growth and maturation.[13]

-

Filtration and Washing: Cool the mixture to approximately 50°C and filter the precipitate.[13] Wash the collected solid product several times with deionized water to remove any soluble by-products.

-

Drying: Dry the final product in an oven at 100°C for 4 hours to obtain the Almagate powder.[13]

Mechanism of Action

Almagate's therapeutic efficacy stems from a multi-faceted mechanism of action, primarily centered on the neutralization of gastric acid.

-

Acid Neutralization: The hydroxide groups within the brucite-like layers and the interlayer carbonate ions react directly with hydrochloric acid (HCl) in the stomach. This rapid reaction neutralizes excess acid, increasing the gastric pH and providing immediate relief from symptoms like heartburn and indigestion.[8] The neutralization reaction can be represented as: Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O + 18HCl → 2AlCl₃ + 6MgCl₂ + 2CO₂ + 26H₂O

-

Buffering Capacity: A key advantage of Almagate is its ability to maintain the gastric pH within the therapeutic range of 3 to 5 for a prolonged period.[1][2][8] This buffering action prevents over-alkalization of the stomach, which can trigger "acid rebound"—a compensatory increase in gastric acid secretion.

-

Pepsin Inhibition: Pepsin, a proteolytic enzyme that can damage the gastric mucosa, is most active in a highly acidic environment (pH < 3). By raising the gastric pH, Almagate indirectly inhibits the activity of pepsin.[1][2] Studies have shown significant inhibition of pepsin activity even at pH 2.[16]

-

Bile Acid Adsorption: Almagate has been shown to adsorb bile acids, which can reflux from the duodenum into the stomach and cause mucosal irritation and damage.[1][2] This property adds to its gastroprotective effects.

Characterization and Quality Control

Ensuring the quality and consistency of Almagate is paramount for its pharmaceutical application. Several analytical techniques are employed for its characterization.

Experimental Protocols for Characterization

4.1.1. X-Ray Diffraction (XRD)

-

Purpose: To confirm the crystalline structure, phase purity, and determine the interlayer spacing (basal spacing) of the LDH structure.

-

Protocol:

-

Sample Preparation: A finely ground powder sample of Almagate is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used, typically with CuKα radiation (λ = 1.54 Å).

-

Parameters: Data is collected over a 2θ range of 5° to 70°, with a step size of 0.02° and a scan speed of 1-2°/minute.

-

Analysis: The resulting diffractogram should show sharp, symmetric peaks characteristic of a well-ordered LDH structure, particularly the (003) and (006) reflections at low 2θ angles, which are used to calculate the basal spacing.[17]

-

4.1.2. Thermal Analysis (DTA/TGA)

-

Purpose: To assess the thermal stability and decomposition profile of Almagate, confirming the presence of hydroxyl groups and water of hydration.

-

Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous Thermogravimetric/Differential Thermal Analyzer (TG/DTA) is used.

-

Parameters: The sample is heated from ambient temperature to ~1000°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen or Argon).[11]

-

Analysis: The TGA curve will show distinct weight loss steps corresponding to the removal of physisorbed water, interlayer water, and the dehydroxylation of the brucite-like layers. The DTA curve will show endothermic peaks associated with these mass losses and potentially exothermic peaks related to phase transformations at higher temperatures.[6][18]

-

4.1.3. Acid Neutralizing Capacity (ANC) - USP <301> Method

-

Purpose: To quantify the total acid-consuming capacity, a critical measure of antacid potency.

-

Protocol:

-

Reagents: Standardized 1.0 N Hydrochloric Acid (HCl) and 0.5 N Sodium Hydroxide (NaOH).

-

Sample Preparation: An accurately weighed quantity of Almagate (e.g., 1 g) is transferred to a 250 mL beaker. 70 mL of deionized water is added, and the mixture is stirred for 1 minute.[5]

-

Reaction: The sample is maintained at 37°C. Accurately add 30 mL of 1.0 N HCl and stir continuously for 15 minutes.[1][5]

-

Back Titration: Immediately titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.[1][4][5]

-

Calculation: The ANC, in mEq per gram of sample, is calculated based on the amount of HCl consumed.

-

Comparative Performance Data

Almagate consistently demonstrates superior or comparable performance to other common antacids in vitro.

| Antacid | ANC at pH 2 (mEq/g) | ANC at pH 3 (mEq/g) | ANC at pH 4 (mEq/g) | Reference(s) |

| Almagate | 39.0 | 27.7 | 17.3 | [11] |

| Magaldrate | 36.5 | 25.0 | 9.3 | [11] |

| Aluminum Hydroxide/Magnesium Carbonate | 39.9 | 27.4 | 13.1 | [11] |

| Magnesium Hydroxide | 32.6 | 22.7 | 21.8 | [11] |

Applications in Drug Development

While primarily used as an antacid, the unique layered structure of Almagate makes it an attractive candidate for advanced drug delivery systems.

Antacid Formulations

Almagate is formulated into oral suspensions and chewable tablets for the symptomatic relief of conditions associated with gastric hyperacidity, including gastritis, dyspepsia, and peptic ulcers. Its rapid action, prolonged buffering, low sodium content, and favorable side effect profile make it a preferred choice over first-generation antacids.[1][2]

Potential as a Drug Delivery Vehicle

The anion-exchange capability of the interlayer space in LDH structures like Almagate allows for the intercalation of anionic drug molecules. This opens possibilities for developing controlled-release formulations.

Mechanism of Drug Loading and Release:

-

Loading: Anionic drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen or diclofenac, can be incorporated into the interlayer space of the LDH, typically through anion exchange or by being present during the co-precipitation synthesis.[7][19][20]

-

Release: In the acidic environment of the stomach or the anion-rich environment of the intestine, the intercalated drug anions are exchanged for other anions (e.g., chloride, phosphate), leading to their gradual release from the LDH structure. The partial dissolution of the LDH layers in acidic pH can also contribute to drug release.

Experimental Protocol: Drug Loading and In-Vitro Release

This protocol provides a general method for the intercalation of an NSAID like ibuprofen into an LDH structure and the subsequent in-vitro release study.

Materials:

-

Synthesized Almagate (or similar Mg-Al LDH)

-

Ibuprofen sodium salt

-

Phosphate buffer solution (PBS), pH 7.4

-

Deionized water, nitrogen gas

-

UV-Vis Spectrophotometer

Procedure: Drug Loading (Co-precipitation Method)

-

Prepare a solution of magnesium and aluminum salts as described in the synthesis protocol (Section 2.1).

-

Dissolve a desired amount of ibuprofen sodium salt in the deionized water that will be used for the reaction.

-

Carry out the co-precipitation and aging steps under a nitrogen atmosphere to prevent absorption of atmospheric CO₂.[21]

-

Filter, wash, and dry the resulting ibuprofen-intercalated Almagate.

Procedure: In-Vitro Drug Release

-

Accurately weigh a specific amount of the drug-loaded Almagate and suspend it in a known volume of PBS (pH 7.4) in a dissolution apparatus vessel, maintained at 37°C.[21]

-

At predetermined time intervals, withdraw aliquots of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

-

Filter the withdrawn samples (e.g., using a 0.45 µm syringe filter).

-

Determine the concentration of ibuprofen in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time. Studies have shown that over 85% of ibuprofen can be released over 36 hours from an LDH carrier.[21]

Conclusion

Almagate stands out as a highly effective and stable antacid due to its unique crystalline layered double hydroxide structure. Its well-defined physicochemical properties translate into a reliable and multifaceted mechanism of action that includes rapid acid neutralization, prolonged buffering, pepsin inhibition, and bile acid adsorption. The synthetic nature of Almagate allows for stringent quality control, ensuring batch-to-batch consistency. Beyond its established role in treating gastric hyperacidity, its potential as a versatile platform for the controlled delivery of anionic drugs presents exciting opportunities for future pharmaceutical development. This guide provides the foundational technical knowledge for researchers and developers to effectively characterize, synthesize, and formulate Almagate for both existing and novel therapeutic applications.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Ciprofloxacin in Layered Double Hydroxides: Looking for the Best Synthesis Method [ri.conicet.gov.ar]

- 3. Synthesis of calcium/aluminium-ciprofloxacin-layered double hydroxide for a new antibacterial drug formulation [irepository.uniten.edu.my]

- 4. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 5. metrohm.com [metrohm.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. researchgate.net [researchgate.net]

- 8. Layered double hydroxide using hydrothermal treatment: morphology evolution, intercalation and release kinetics of diclofenac sodium [journal.hep.com.cn]

- 9. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 10. researchgate.net [researchgate.net]

- 11. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 12. Ciprofloxacin-intercalated layered double hydroxide-in-hybrid films as composite dressings for controlled antimicrobial topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104163443A - Preparation method of Almagate serving as antiacid - Google Patents [patents.google.com]

- 14. CN108159072A - The preparation process of almagate - Google Patents [patents.google.com]

- 15. ias.ac.in [ias.ac.in]

- 16. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 17. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cet-science.com [cet-science.com]

- 19. Synthesis and application of magnetic@layered double hydroxide as an anti-inflammatory drugs nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

Methodological & Application

Application Note and Protocol: In Vitro Acid-Neutralizing Capacity of Almagate

Introduction

Almagate is a hydrated aluminum-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂ · 4H₂O.[1][2] It is a crystalline antacid known for its high acid-neutralizing capacity.[2] This application note provides a detailed protocol for determining the in vitro acid-neutralizing capacity (ANC) of Almagate in both oral suspension and tablet forms. The method described is based on the widely recognized back-titration procedure outlined in the United States Pharmacopeia (USP) general chapter <301>.[3][4][5][6] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of antacid products.

The principle of the assay is to treat the antacid with a known excess of hydrochloric acid, simulating gastric acid. The mixture is allowed to react, and the remaining unreacted acid is then titrated with a standardized solution of sodium hydroxide to a stable endpoint of pH 3.5.[3][5][6] The amount of acid neutralized by the Almagate is then calculated.

The neutralization reactions of the active components with hydrochloric acid are as follows: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[7][8] Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O[9][10]

Experimental Protocol

1. Materials and Reagents

-

Almagate Sample: Oral suspension or tablets.

-

Hydrochloric Acid (HCl): 1.0 N solution, standardized.

-

Sodium Hydroxide (NaOH): 0.5 N solution, standardized.[6]

-

Deionized or Distilled Water: Carbon dioxide-free.[3]

-

Tromethamine (THAM): Primary standard for HCl standardization.[6]

-

Potassium Biphthalate (KHP): Primary standard for NaOH standardization.

-

Bromocresol Green Indicator: For HCl standardization.[6]

-

Phenolphthalein Indicator: For NaOH standardization.[6]

2. Apparatus

-

pH meter with a suitable electrode, calibrated at pH 1.0, 4.0, and 7.0.

-

Magnetic stirrer and stir bars.

-

Burette, 50 mL, Class A.

-

Volumetric pipettes, Class A.

-

Beakers, 250 mL.

-

Mortar and pestle (for tablets).

-

Analytical balance, readable to 0.1 mg.

-

Water bath maintained at 37 ± 3 °C.[6]

3. Reagent Preparation and Standardization

-

1.0 N Hydrochloric Acid (HCl): Dilute approximately 85 mL of concentrated HCl (37%) to 1000 mL with CO₂-free water.[6] Standardize against tromethamine using bromocresol green indicator.

-

0.5 N Sodium Hydroxide (NaOH): Dissolve approximately 20 g of NaOH pellets in CO₂-free water and dilute to 1000 mL.[3] Standardize against potassium biphthalate using phenolphthalein indicator.

-

CO₂-free Water: Boil deionized or distilled water for at least 15 minutes and allow it to cool, or bubble with an inert gas like nitrogen for an equivalent time.

4. Sample Preparation

-

For Oral Suspension:

-

For Tablets:

5. Titration Procedure

-

Place the beaker containing the prepared sample into a water bath set at 37 °C and allow it to equilibrate.

-

While stirring continuously with a magnetic stirrer, accurately pipette 30.0 mL of standardized 1.0 N HCl into the sample beaker.[3]

-

Continue stirring for exactly 15 minutes from the time of acid addition to allow for the neutralization reaction to complete.[3]

-

Immediately after the 15-minute reaction time, begin titrating the excess HCl with standardized 0.5 N NaOH.

-

Add the NaOH titrant in increments, recording the pH after each addition.

-

Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.[3][4][5]

-

Record the total volume of 0.5 N NaOH used.

-

Perform the procedure in triplicate for each sample.[6]

-

A blank titration should also be performed by titrating 30.0 mL of 1.0 N HCl with 0.5 N NaOH to the pH 3.5 endpoint.

6. Experimental Workflow Diagram

References

- 1. In vitro comparison of the antacid potencies of almagate in tablets and suspension with those of other commercially available antacid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. metrohm.com [metrohm.com]

- 4. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 5. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 6. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What forms when aluminum hydroxide neutralizes hydrochloric class 11 chemistry CBSE [vedantu.com]

- 8. What is the mechanism of Aluminum hydroxide? [synapse.patsnap.com]

- 9. homework.study.com [homework.study.com]

- 10. flinnsci.com [flinnsci.com]

Application Notes and Protocols for Almagate Pepsin Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almagate is a hydrated aluminium-magnesium hydroxycarbonate with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O.[1][2][3] It is a crystalline, non-systemic antacid known for its rapid and prolonged acid-neutralizing capacity.[1] Beyond its primary function of elevating gastric pH, Almagate has been demonstrated to inhibit the activity of pepsin, a key proteolytic enzyme in the stomach.[1][4][5] This inhibitory action is a significant contributor to its therapeutic effect in conditions such as gastritis, peptic ulcer disease, and gastroesophageal reflux disease (GERD), as it reduces the proteolytic damage to the gastric and esophageal mucosa.[4]

The primary mechanisms behind pepsin inhibition by Almagate are twofold. Firstly, by neutralizing hydrochloric acid, Almagate raises the gastric pH to a level between 3 and 5, which is above the optimal pH range for pepsin activity (pH 1-2).[4] Secondly, Almagate has been shown to adsorb pepsin, further reducing its proteolytic capacity.[6][7] Studies have shown that 1 gram of Almagate can reduce pepsin activity in gastric aspirates by 58.9%.[2] In vitro experiments have further demonstrated that Almagate can decrease pepsin activity to just 5% within 10 minutes.[5]

These application notes provide a detailed methodology for conducting an in vitro pepsin inhibition assay to evaluate the efficacy of Almagate.

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O | [1][2][3] |

| Molecular Weight | 629.97 g/mol | [3] |

| Physical State | White or almost white fine crystalline powder | [1] |

| Solubility | Practically insoluble in water, ethanol, and methylene chloride. Dissolves with effervescence in dilute mineral acids. | [1] |

| Pepsin Activity Reduction (in human gastric aspirates, 1g Almagate) | 58.9% | [2] |